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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzyl alcohol

Cat. No.: B065371 Get Quote

An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4-(Difluoromethoxy)benzyl alcohol, a pivotal

building block in modern chemical research. Designed for researchers, medicinal chemists, and

professionals in drug development, this document moves beyond a simple data sheet to offer a

synthesized understanding of the compound's properties, reactivity, and application, grounded

in established chemical principles.

Introduction: The Strategic Importance of the -
OCF₂H Moiety
4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) is a substituted benzyl alcohol

that has garnered significant interest, primarily due to the presence of the difluoromethoxy (-

OCF₂H) group.[1] In medicinal chemistry, this group is recognized as a valuable bioisostere for

more common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][2]

The strategic incorporation of the difluoromethoxy moiety can profoundly influence a molecule's

key drug-like properties. Compared to a methoxy group, it offers enhanced metabolic stability

by being less susceptible to oxidative dealkylation.[1] Furthermore, it increases lipophilicity,

which can improve membrane permeability. Unlike the trifluoromethoxy (-OCF₃) group, the

hydrogen atom in the -OCF₂H group allows it to act as a hydrogen bond donor, providing
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unique interaction capabilities within biological systems.[2] Consequently, 4-
(Difluoromethoxy)benzyl alcohol serves as a critical precursor for synthesizing complex

molecules where fine-tuning of potency, selectivity, and pharmacokinetic profiles is essential.[1]

Chemical Identity and Core Physical Properties
The fundamental identity of a compound dictates its behavior. The key identifiers and physical

properties of 4-(Difluoromethoxy)benzyl alcohol are summarized below.

Property Value Source(s)

IUPAC Name

[4-

(difluoromethoxy)phenyl]metha

nol

[3]

CAS Number 170924-50-2 [3][4]

Molecular Formula C₈H₈F₂O₂ [3][4][5]

Molecular Weight 174.14 g/mol [3][4][6]

Physical State Liquid [5]

Boiling Point 78-80 °C [4]

Refractive Index 1.4855 [7]

XLogP3 (Lipophilicity) 2.1 [3]

Table 1: Core Chemical and Physical Data.

Spectroscopic and Analytical Characterization
Precise characterization is the bedrock of chemical synthesis. While specific spectra for this

exact compound are not universally published, its structure allows for a confident prediction of

its spectroscopic signatures based on well-understood principles for analogous compounds.[8]

[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is indispensable for structural elucidation. The expected proton (¹H) and

carbon (¹³C) NMR signals are detailed below.

Expected ¹H NMR Signals (in CDCl₃):

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.35 Doublet 2H
Ar-H (ortho to
CH₂OH)

Aromatic
protons
adjacent to the
electron-
donating
CH₂OH group.

~7.10 Doublet 2H
Ar-H (ortho to

OCF₂H)

Aromatic protons

adjacent to the

difluoromethoxy

group.

~6.50 Triplet (t) 1H OCF₂H

Characteristic

triplet due to

coupling with the

two adjacent

fluorine atoms

(²JH-F ≈ 73-75

Hz).

~4.70 Singlet/Doublet 2H -CH₂OH

Benzylic protons.

May appear as a

doublet if

coupled to the

hydroxyl proton.

| ~1.8-2.5 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; position and shape are

concentration-dependent. Disappears upon D₂O exchange.[8] |
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Expected ¹³C NMR Signals (in CDCl₃): The carbon spectrum would reveal distinct signals for

the aromatic carbons, the benzylic carbon, and the unique carbon of the difluoromethoxy

group, which would appear as a triplet due to C-F coupling.

Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups. The spectrum of 4-(Difluoromethoxy)benzyl
alcohol is expected to be dominated by the hydroxyl and aromatic absorptions.

Wavenumber (cm⁻¹) Description Rationale

3400-3300 (broad) O-H Stretch
Characteristic of a hydrogen-

bonded alcohol.[11]

3100-3000 Aromatic C-H Stretch
Typical for sp² C-H bonds in

the benzene ring.

~1600, ~1500 Aromatic C=C Stretch
Skeletal vibrations of the

aromatic ring.

1250-1000 C-O Stretch & C-F Stretch

A strong C-O stretch from the

alcohol and C-F stretches from

the difluoromethoxy group are

expected in this region.[11]

Table 2: Expected Key IR Absorption Bands.

Mass Spectrometry (MS)
Under electron ionization (EI), alcohols typically undergo alpha cleavage and dehydration.[10]

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 174.

[M-H]⁺: Loss of a hydrogen radical from the benzylic position (m/z = 173).[12]

[M-H₂O]⁺: Dehydration, a common fragmentation for alcohols (m/z = 156).[10]
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[C₇H₇O]⁺: A fragment corresponding to the hydroxymethylphenyl cation (m/z = 123),

resulting from cleavage of the C-O bond of the ether.

Tropylium Ion: Further fragmentation often leads to the stable tropylium cation (C₇H₇⁺) at m/z

= 91.

Analytical Workflow
The comprehensive characterization of a synthesized batch of 4-(Difluoromethoxy)benzyl
alcohol would follow a logical, multi-step workflow to confirm identity, purity, and structure.

Analytical workflow for compound validation.

Chemical Reactivity and Synthetic Utility
Stability and Reactivity
4-(Difluoromethoxy)benzyl alcohol is stable under normal laboratory conditions.[5] Its

reactivity is primarily dictated by the versatile benzyl alcohol functional group.

Oxidation: The primary alcohol can be readily oxidized to form 4-

(difluoromethoxy)benzaldehyde or further to 4-(difluoromethoxy)benzoic acid, providing

access to a different class of synthetic intermediates.[1]

Halogenation: The hydroxyl group can be substituted with halogens (e.g., using SOCl₂ or

PBr₃) to produce the corresponding benzyl halides, which are excellent electrophiles for

substitution reactions.

Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other

standard methods.[1]

The difluoromethoxy group is generally stable and non-reactive under these conditions, making

it an ideal "spectator" group that modifies electronic and steric properties without interfering

with the primary reactions of the benzyl alcohol.

General Synthetic Protocol
While numerous proprietary methods exist, a common and logical synthetic route involves the

difluoromethylation of a phenolic precursor followed by the reduction of a carbonyl group.
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Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde

Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde

Rationale: This step introduces the key difluoromethoxy group. The reaction typically uses a

difluorocarbene precursor.

Procedure:

To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., potassium

hydroxide) in a solvent mixture like acetonitrile/water, add a difluoromethylating agent

(e.g., sodium chlorodifluoroacetate) portion-wise.

Heat the reaction mixture (e.g., to 70-80 °C) and monitor by TLC or LC-MS until the

starting material is consumed.

After cooling, perform an aqueous workup, extracting the product with a suitable organic

solvent (e.g., ethyl acetate).

Dry the organic layer, concentrate under reduced pressure, and purify the resulting 4-

(difluoromethoxy)benzaldehyde by column chromatography or distillation.

Step 2: Reduction to 4-(Difluoromethoxy)benzyl alcohol

Rationale: A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride

is a mild and effective reagent for this transformation.

Procedure:

Dissolve the 4-(difluoromethoxy)benzaldehyde from Step 1 in a protic solvent like

methanol or ethanol.

Cool the solution in an ice bath (0 °C).

Slowly add sodium borohydride (NaBH₄) in small portions, controlling any effervescence.

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for

completion by TLC.
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Quench the reaction carefully by the slow addition of water or dilute acid.

Remove the bulk of the organic solvent under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the final product, 4-(Difluoromethoxy)benzyl alcohol. Further

purification can be achieved via silica gel chromatography if necessary.

Generalized synthetic pathway.

Safety and Handling
Proper handling is crucial for laboratory safety. 4-(Difluoromethoxy)benzyl alcohol is
classified with specific hazards that require appropriate precautions.

GHS Hazard Classification:[3][5]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Recommended Precautionary Measures:
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Category P-Statement Measure Source(s)

Prevention P261
Avoid breathing
dust/fume/gas/mist
/vapors/spray.

[5][13]

P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[5][13]

Response P302 + P352

IF ON SKIN: Wash

with plenty of soap

and water.

[5][13]

P305 + P351 + P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[5]

Storage P403 + P233

Store in a well-

ventilated place. Keep

container tightly

closed.

[5][13]

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[5][13] |

Table 3: Key Safety and Handling Statements.

Always handle this chemical in a well-ventilated fume hood. Standard personal protective

equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store in

a cool, dry place away from incompatible materials.[13]

Conclusion
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4-(Difluoromethoxy)benzyl alcohol is more than a simple reagent; it is a strategic tool for

molecular design. Its unique combination of a reactive benzyl alcohol handle and the property-

modulating difluoromethoxy group makes it an invaluable asset in the synthesis of novel

pharmaceuticals and agrochemicals. A thorough understanding of its physical properties,

spectroscopic signatures, and chemical reactivity, as outlined in this guide, empowers

researchers to fully leverage its potential in creating next-generation molecules with enhanced

performance and optimized therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 4-
(Difluoromethoxy)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065371#physical-and-chemical-properties-of-4-
difluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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